4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide
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Description
Molecular Structure Analysis
The InChI code for the compound is 1S/C19H15FN2S2/c1-12-6-7-15-14(8-12)16-13(10-23-15)9-20-19(22-16)24-11(2)21/h6-9,11H,10H2,1-2H3,(H,20,22,23) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Synthesis and Antitumor Activities
A series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives were designed and synthesized to evaluate their antitumor activities. These compounds showed significant activity against human cancer cell lines, including A549 (human alveolar adenocarcinoma cell) and H460 (human lung cancer). One of the potent compounds demonstrated greater activity than gefitinib against both cell lines, indicating the potential of these derivatives in cancer therapy research (Guo et al., 2012).
Antimicrobial and Anti-biofilm Activities
An efficient synthesis method for thiochromeno[3,4-d]pyrimidine derivatives via a one-pot three-component reaction was developed. Among the synthesized derivatives, compounds exhibited promising antibacterial, minimum bactericidal concentration, and anti-biofilm activities against various strains, including Staphylococcus aureus and Bacillus subtilis. The mechanism of action for one of the compounds involved ROS accumulation, leading to the apoptotic cell death of bacteria, highlighting the potential for developing new antibacterial agents (Suresh et al., 2016).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2S2/c1-12-2-7-17-16(8-12)18-14(11-23-17)9-21-19(22-18)24-10-13-3-5-15(20)6-4-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFIZHDYFULEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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